molecular formula C14H15N3O2S2 B2451183 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034564-97-9

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2451183
CAS No.: 2034564-97-9
M. Wt: 321.41
InChI Key: FBINISJHAOWOMA-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bithiophene moiety linked to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions, which use palladium catalysts to form the C-C bonds between thiophene rings.

    Attachment of the Ethyl Linker: The bithiophene is then functionalized with an ethyl group through alkylation reactions. This step often involves the use of alkyl halides and strong bases to facilitate the nucleophilic substitution.

    Formation of the Imidazolidine Ring: The final step involves the cyclization of the intermediate with an appropriate amine and carbonyl source to form the imidazolidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the imidazolidine ring or the bithiophene unit.

    Substitution: The ethyl linker can be functionalized through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified imidazolidine derivatives.

    Substitution: Functionalized ethyl derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The bithiophene unit can intercalate with DNA or proteins, affecting their function.

    Electronic Devices: The compound’s electronic properties, such as charge transport and light absorption, are influenced by the conjugated bithiophene system, making it suitable for use in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the imidazolidine ring.

    N-(2-(3-indolyl)ethyl)succinamic acid: Another compound with an ethyl linker and a heterocyclic ring, used in biological applications.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of the bithiophene moiety and the imidazolidine ring, which imparts distinct electronic and biological properties. This makes it versatile for various applications, from materials science to medicinal chemistry.

Properties

IUPAC Name

2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-13(17-7-6-16-14(17)19)15-5-3-11-1-2-12(21-11)10-4-8-20-9-10/h1-2,4,8-9H,3,5-7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINISJHAOWOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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